molecular formula C17H16F2N4OS2 B2911313 (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1171899-44-7

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B2911313
CAS No.: 1171899-44-7
M. Wt: 394.46
InChI Key: BERCNGOLKAWWOK-UHFFFAOYSA-N
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Description

The compound (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone features a hybrid structure combining a 4,6-difluorobenzo[d]thiazol moiety, a piperazine linker, and a 2,4-dimethylthiazol-5-yl ketone group. The fluorine atoms on the benzothiazole ring likely enhance metabolic stability and binding affinity, while the piperazine linker improves solubility and conformational flexibility .

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4OS2/c1-9-15(25-10(2)20-9)16(24)22-3-5-23(6-4-22)17-21-14-12(19)7-11(18)8-13(14)26-17/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERCNGOLKAWWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure combines elements of benzothiazole, piperazine, and thiazole, which may contribute to diverse therapeutic applications. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The chemical formula for the compound is C17H17F2N5OSC_{17}H_{17}F_2N_5OS, with a molecular weight of 377.4 g/mol. The presence of fluorine atoms and multiple nitrogen and sulfur functionalities suggests that this compound might exhibit unique interactions with biological targets.

PropertyValue
Molecular FormulaC₁₇H₁₇F₂N₅OS
Molecular Weight377.4 g/mol
CAS Number1013809-24-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzothiazole moiety can potentially inhibit enzyme activities or bind to specific receptors, while the piperazine ring enhances solubility and bioavailability. The thiazole component may also contribute to the compound's reactivity and interaction with biological systems.

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including:

  • Human Colon Cancer (HCT116)
  • Human Lung Cancer (H460)
  • Human Breast Cancer (MCF-7)

For instance, a related study reported IC50 values ranging from 0.74 to 10.0 µg/mL against these cell lines, demonstrating considerable cytotoxic effects .

Enzyme Inhibition

The compound's structural components suggest potential as an enzyme inhibitor. For example, docking studies have shown that similar compounds can act as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. The binding affinity and kinetic parameters are crucial for understanding its inhibitory mechanisms .

Study on Tyrosinase Inhibition

A comparative study evaluated several derivatives of piperazine containing benzothiazole moieties for their inhibitory effects on Agaricus bisporus tyrosinase (AbTYR). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard inhibitors like kojic acid, suggesting enhanced efficacy .

CompoundIC50 Value (µM)
Kojic Acid17.76
Compound 260.18

This highlights the potential of this compound as a promising candidate for further development in skin-related therapies.

Comparison with Similar Compounds

Bioactivity and Functional Insights

  • Antiproliferative Potential: The 2,4-dimethylthiazole group in the target compound is shared with Example 76 (), which exhibits antiproliferative activity (Mass: 531.3; MP: 252–255°C). This suggests the target may similarly interfere with kinase signaling or induce ferroptosis, a mechanism observed in other thiazole derivatives .
  • Structural Stability : Compounds 4 and 5 () demonstrate isostructural crystallinity with planar conformations, implying that the target compound’s fluorinated benzothiazole group may adopt a perpendicular orientation to enhance binding specificity .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The piperazine linker in the target compound, as seen in and , likely enhances aqueous solubility relative to rigid aromatic scaffolds .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone?

Answer:

  • Key Steps :
    • Core Scaffold Assembly : Use coupling reactions between fluorinated benzothiazole and substituted piperazine moieties. For example, thiourea intermediates can be cyclized under acidic conditions to form benzothiazole cores .
    • Methanone Linkage : Employ nucleophilic substitution or condensation reactions, such as Friedel-Crafts acylation, to attach the 2,4-dimethylthiazole group. Solvents like 1,4-dioxane or glacial acetic acid are preferred for high yields .
    • Reaction Monitoring : Track progress via TLC (e.g., ethyl acetate/hexane systems) and confirm purity by elemental analysis (C, H, N) and melting point determination .
  • Critical Conditions :
    • Catalyst selection (e.g., piperidine for cyclization ).
    • Temperature control (reflux at 80–100°C for 6–12 hours) .

Q. How do spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Answer:

  • 1H/13C NMR :
    • Identify aromatic protons in the 4,6-difluorobenzo[d]thiazole moiety (δ 7.2–8.1 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). Substituents on the thiazole ring (e.g., methyl groups) appear as singlets at δ 2.1–2.4 ppm .
    • 13C NMR confirms carbonyl resonance (C=O) at ~165–175 ppm .
  • IR Spectroscopy :
    • Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) validate functional groups .

Q. What computational methods are used to predict binding interactions of this compound with biological targets?

Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinases, cytochrome P450). For example, the difluorobenzo[d]thiazole group may occupy hydrophobic pockets, while the piperazine linker enhances solubility for membrane penetration .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories using AMBER or GROMACS .

Advanced Research Questions

Q. How does the fluorine substitution pattern on the benzothiazole moiety influence bioactivity and metabolic stability?

Answer:

  • Bioactivity : Fluorine at the 4,6-positions enhances electron-withdrawing effects, improving affinity for ATP-binding pockets (e.g., in kinase inhibitors). Compare IC50 values of fluorinated vs. non-fluorinated analogs using enzymatic assays .
  • Metabolic Stability : Fluorine reduces oxidative metabolism by CYP450 enzymes. Validate via in vitro microsomal assays (e.g., human liver microsomes) with LC-MS quantification of parent compound degradation .

Q. What strategies resolve contradictory cytotoxicity data across different cancer cell lines?

Answer:

  • Experimental Design :
    • Test cytotoxicity on panels of cell lines (e.g., MCF-7, HEPG-2, DLD-1) with standardized protocols (SRB assay, 48–72 h exposure) .
    • Include positive controls (e.g., CHS-828) and vehicle controls (DMSO ≤0.5%) to normalize variability .
  • Data Analysis :
    • Apply ANOVA with post-hoc tests to identify significant differences (p<0.05).
    • Correlate activity with expression levels of target proteins (e.g., Western blot for kinases) .

Q. How can regioselectivity challenges during functionalization of the thiazole ring be addressed?

Answer:

  • Directing Groups : Introduce electron-donating substituents (e.g., methyl groups at 2,4-positions) to steer electrophilic attacks to the 5-position .
  • Protection-Deprotection : Use Boc or acetyl groups to block reactive sites during synthesis. For example, protect the piperazine nitrogen before thiazole functionalization .
  • Cross-Coupling : Apply Suzuki-Miyaura or Buchwald-Hartwig reactions for selective C-C or C-N bond formation .

Q. What in silico and in vitro methods assess the compound’s potential for off-target effects?

Answer:

  • In Silico :
    • Predict off-target binding using SwissTargetPrediction or SEA servers.
    • Screen against databases like ChEMBL for structural analogs with known toxicities .
  • In Vitro :
    • Test against hERG channels (patch-clamp assays) to evaluate cardiotoxicity risk.
    • Use hepatocyte models to assess liver toxicity via ALT/AST release .

Q. How do solvent polarity and proticity affect the compound’s stability during storage?

Answer:

  • Stability Studies :
    • Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the methanone group .
    • Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 6 months .
  • Accelerated Testing : Expose to elevated temperatures (40°C) and humidity (75% RH) to simulate long-term stability .

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